3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Benzoyl Group: This step involves the acylation of the pyrrol-2-one core with 4-methoxy-2-methylbenzoyl chloride under basic conditions.
Attachment of the Morpholinyl Propyl Group: This is typically done through a nucleophilic substitution reaction using 3-(4-morpholinyl)propyl chloride.
Final Hydroxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-4-methoxybenzoic acid
- 3-hydroxy-4-methoxybenzonitrile
- 4-hydroxy-3-methylbenzoic acid
Uniqueness
3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C26H30N2O5 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H30N2O5/c1-18-17-20(32-2)9-10-21(18)24(29)22-23(19-7-4-3-5-8-19)28(26(31)25(22)30)12-6-11-27-13-15-33-16-14-27/h3-5,7-10,17,23,29H,6,11-16H2,1-2H3/b24-22+ |
InChI Key |
BZBACQROMZTPSF-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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